N-(4-chlorobenzyl)-N'-[4-(pentyloxy)phenyl]ethanediamide
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Overview
Description
N’-[(4-CHLOROPHENYL)METHYL]-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE is an organic compound with a complex structure that includes both chlorophenyl and pentyloxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-CHLOROPHENYL)METHYL]-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzylamine with 4-pentyloxybenzoyl chloride under basic conditions to form the desired ethanediamide. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-CHLOROPHENYL)METHYL]-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(4-CHLOROPHENYL)METHYL]-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(4-CHLOROPHENYL)METHYL]-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Chlorophenyl)(phenyl)methyl]formamide
- N- (4-CHLOROPHENYL)-4-METHOXYBENZAMIDE
- N- (4-CHLOROPHENYL)-4-(METHYL((4-METHYLPHENYL)SULFONYL)AMINO)BUTANAMIDE
Uniqueness
N’-[(4-CHLOROPHENYL)METHYL]-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H23ClN2O3 |
---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(4-pentoxyphenyl)oxamide |
InChI |
InChI=1S/C20H23ClN2O3/c1-2-3-4-13-26-18-11-9-17(10-12-18)23-20(25)19(24)22-14-15-5-7-16(21)8-6-15/h5-12H,2-4,13-14H2,1H3,(H,22,24)(H,23,25) |
InChI Key |
ABCNPKYMKOBWTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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